molecular formula C12H16O2 B7862626 1-(3-Ethoxyphenyl)-2-methylpropan-1-one

1-(3-Ethoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7862626
M. Wt: 192.25 g/mol
InChI Key: UDEWJAILJBXQNL-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethoxyphenyl group at the carbonyl carbon and a methyl group at the adjacent carbon. This compound belongs to a broader class of aryl alkyl ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure imparts unique electronic and steric properties, influencing reactivity and interactions in both synthetic and biological contexts.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-11-7-5-6-10(8-11)12(13)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWJAILJBXQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of ketones. The pathways involved include the formation of reactive intermediates that can further react to form more stable products.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Physical Data (NMR, Appearance)
This compound C₁₂H₁₆O₂ 192.26 (calculated) 3-ethoxy Not reported in evidence
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 4-methoxy ¹H NMR (CDCl₃): δ 7.94–7.84 (m, 2H), 3.79 (s, 3H); Colorless liquid
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one C₁₀H₁₀ClFO 200.64 3-chloro, 2-fluoro Liquid; InChI Key: QXMKRXIBIHJVHO-UHFFFAOYSA-N
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 176.26 4-ethyl Not reported in evidence

Key Observations :

  • Methoxy derivatives (e.g., 4-methoxy analog ) exhibit higher symmetry, as evidenced by distinct NMR splitting patterns, whereas halogenated variants (e.g., ) display increased polarity and molecular weight.

Comparison with Analogous Syntheses :

  • The 4-methoxy derivative () was synthesized via Friedel-Crafts acylation with 93% yield, highlighting the efficiency of this method for electron-rich arenes.
  • Halogenated analogs (e.g., ) often require controlled reaction conditions to avoid over-halogenation or side reactions.

Table 2: Functional Comparison

Compound Name Key Applications Biological Activity (if reported)
This compound Synthetic intermediate; potential precursor for bioactive molecules Not reported
1-(4-Methoxyphenyl)-2-methylpropan-1-one Intermediate in palladacycle synthesis None directly reported
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one Pharmaceutical intermediate Not specified
Imidazoquinoxaline derivatives (e.g., 11c ) Antimicrobial agents IC₅₀ values: 8–32 µg/mL against bacterial strains

Computational and Analytical Insights

  • Hydrogen Bonding : The carbonyl group in propan-1-one derivatives participates in hydrogen-bonding networks, influencing crystal packing and stability, as discussed in Etter’s graph-set analysis .
  • DFT Studies: Analogous compounds (e.g., Cu²⁺ complexes of trihydroxyphenyl-propanones) have been modeled to predict electronic properties and reactivity .

Biological Activity

1-(3-Ethoxyphenyl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as ethyl 3-(3-ethoxyphenyl)-2-methylpropanoate, features an ethoxy group attached to a phenyl ring and a ketone functional group. Its molecular formula is C13H18O2C_{13}H_{18}O_2, with a molecular weight of approximately 210.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as inflammation and pain perception.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in biological systems, making it a candidate for treating inflammatory conditions.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects in clinical settings, suggesting that this compound may possess similar properties .
  • Antimicrobial Activity : Some derivatives of the compound have exhibited antimicrobial properties, indicating potential use in combating infections .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced inflammation markers
AnalgesicPotential analgesic effects
AntimicrobialExhibited antimicrobial properties

Comparison with Related Compounds

Compound NameStructural FeatureUnique Aspect
1-(4-Ethoxyphenyl)-2-methylpropan-1-oneEthoxy group in para positionDifferent reactivity due to positional isomerism
1-(3-Hydroxyphenyl)-2-methylpropan-1-oneHydroxy group instead of ethoxyPotentially different biological activity
1-(3-Chlorophenyl)-2-methylpropan-1-oneChlorine substituent on phenyl ringVariations in reactivity and stability

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. The study concluded that the compound's mechanism likely involves the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

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